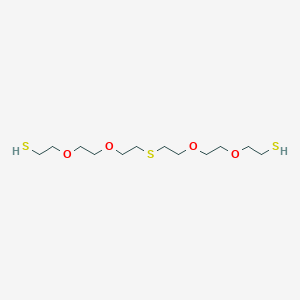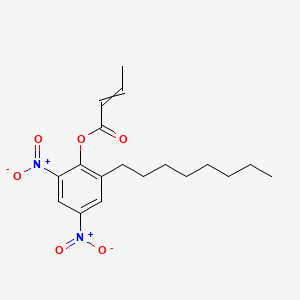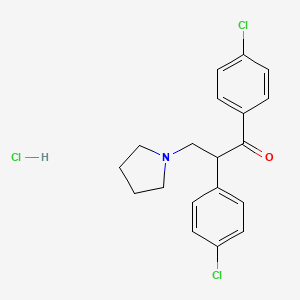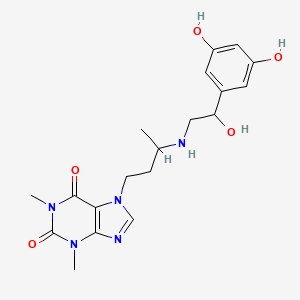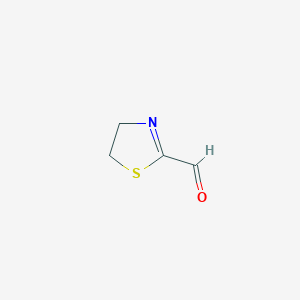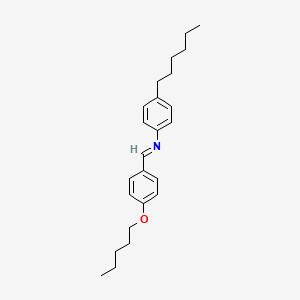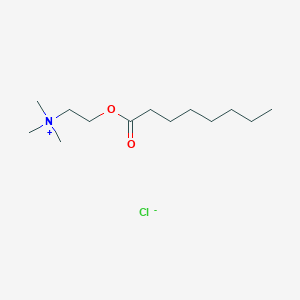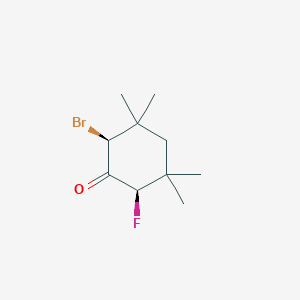
1-Hexylpyridine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a hexyl group and a thione group at the second position
準備方法
Synthetic Routes and Reaction Conditions: 1-Hexylpyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with hexylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反応の分析
Types of Reactions: 1-Hexylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl-substituted pyridine derivatives.
科学的研究の応用
1-Hexylpyridine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Hexylpyridine-2(1H)-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The thione group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function.
類似化合物との比較
2-Hexylpyridine: Lacks the thione group, making it less reactive in certain chemical reactions.
1-Hexylpyridine-2(1H)-one: Contains a carbonyl group instead of a thione group, leading to different reactivity and applications.
Hexylthiopyridine: Similar structure but with variations in the position of the hexyl and thione groups.
Uniqueness: 1-Hexylpyridine-2(1H)-thione is unique due to the presence of both a hexyl group and a thione group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
51283-24-0 |
|---|---|
分子式 |
C11H17NS |
分子量 |
195.33 g/mol |
IUPAC名 |
1-hexylpyridine-2-thione |
InChI |
InChI=1S/C11H17NS/c1-2-3-4-6-9-12-10-7-5-8-11(12)13/h5,7-8,10H,2-4,6,9H2,1H3 |
InChIキー |
LFELQVKBCWBKEH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C=CC=CC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


